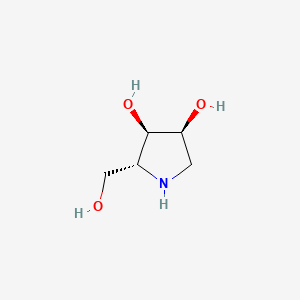

1,4-Dideoxy-1,4-imino-D-ribitol

描述

Classification and Context within Iminosugars and Pyrrolidine (B122466) Alkaloids

DRB is classified as a polyhydroxylated pyrrolidine alkaloid. semanticscholar.orgresearchgate.netnih.gov This classification places it within the broader group of iminosugars, which are sugar analogues where the ring oxygen has been replaced by a nitrogen atom. digitellinc.comnih.gov Iminosugars are categorized based on their ring structure, such as pyrrolidines (five-membered ring), piperidines (six-membered ring), and others. nih.gov DRB, with its five-membered pyrrolidine core, is a notable example of this class.

These compounds, often referred to as azasugars, mimic the structure of the transition state of glycosidic bond cleavage or formation, leading to their potent inhibitory effects on various enzymes. The pyrrolidine alkaloids, specifically, are recognized for mimicking the structure of pentose (B10789219) sugars with a nitrogen atom in the ring. nih.gov

| Category | Classification | Key Features |

| Chemical Group | Iminosugar | Sugar analogue with a nitrogen atom replacing the ring oxygen. digitellinc.comnih.gov |

| Alkaloid Type | Pyrrolidine Alkaloid | Polyhydroxylated five-membered nitrogenous ring structure. semanticscholar.orgresearchgate.netnih.gov |

| Structural Feature | [4-aza]ribofuranose | The nitrogen atom is at the 4th position, mimicking a ribofuranose ring. semanticscholar.orgresearchgate.net |

Natural Occurrence and Isolation from Biological Sources

1,4-Dideoxy-1,4-imino-D-ribitol is a naturally occurring compound. It has been isolated from various plant sources, highlighting its role as a secondary metabolite in the plant kingdom.

Initial discoveries identified DRB in the roots of mulberry trees (Morus alba). semanticscholar.orgresearchgate.netnih.gov Subsequent research has found it in leguminous plants as well. Specifically, it has been isolated from the bark and pods of Angylocalyx pynaertii and Angylocalyx boutiqueanus. semanticscholar.orgresearchgate.netacademie-sciences.fr Another documented source of a related natural product is the fern Arachniodes standishii. academie-sciences.fr The isolation of DRB from these biological sources has been crucial for its initial characterization and subsequent synthetic and biological studies.

| Plant Source | Part of Plant | Reference |

| Morus alba (Mulberry tree) | Roots | semanticscholar.orgresearchgate.netnih.gov |

| Angylocalyx pynaertii | Bark and Pods | semanticscholar.orgresearchgate.net |

| Angylocalyx boutiqueanus | Not specified | academie-sciences.fr |

Overview of Research Significance in Enzymology and Glycomimetics

The significance of DRB in research stems from its role as a glycomimetic and its resulting ability to act as an enzyme inhibitor. semanticscholar.org Its structure, which resembles that of a ribofuranose sugar, allows it to interact with the active sites of various enzymes that process carbohydrate substrates. semanticscholar.orgresearchgate.net

In the field of enzymology, DRB has demonstrated potent inhibitory activity against specific enzymes. It is a known inhibitor of lysosomal β-mannosidase. semanticscholar.org Furthermore, research has shown that DRB strongly inhibits eukaryotic DNA polymerases α and β, with a competitive inhibition mechanism with respect to the dNTP substrate. nih.gov Notably, it displays minimal effect on prokaryotic DNA polymerases. nih.gov

The broader family of iminosugars, including DRB and its analogues like 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB), are extensively studied as inhibitors of glycosidases and other enzymes involved in carbohydrate metabolism, such as glycogen (B147801) phosphorylase. mdpi.comrsc.orgnih.gov This inhibitory potential makes them valuable tools for studying cellular processes and as lead compounds in drug discovery for a range of conditions, including metabolic disorders and viral infections. digitellinc.com The study of how structural variations, such as in different stereoisomers or N-substituted derivatives, affect enzyme binding and selectivity is an active area of research, aiming to develop highly specific and potent inhibitors for therapeutic applications. rsc.orgnih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

105990-41-8 |

|---|---|

分子式 |

C5H11NO3 |

分子量 |

133.15 g/mol |

IUPAC 名称 |

(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |

InChI 键 |

OQEBIHBLFRADNM-MROZADKFSA-N |

SMILES |

C1C(C(C(N1)CO)O)O |

手性 SMILES |

C1[C@@H]([C@@H]([C@H](N1)CO)O)O |

规范 SMILES |

C1C(C(C(N1)CO)O)O |

产品来源 |

United States |

Synthetic Methodologies for 1,4 Dideoxy 1,4 Imino D Ribitol and Its Derivatives

Sugar-Based Synthetic Routes

Carbohydrates serve as readily available and stereochemically rich starting materials for the synthesis of 1,4-dideoxy-1,4-imino-D-ribitol. This approach leverages the inherent chirality of sugars to construct the target molecule.

Synthesis from D-Ribose

A convenient synthesis of this compound (DRB) has been developed starting from the inexpensive and commercially available D-ribose. semanticscholar.orgresearchgate.net A key step in this pathway involves the creation of L-lyxonolactone. semanticscholar.org This intermediate is formed through a base-promoted hydrolysis of a 5-chlorinated D-ribonolactone derivative, which proceeds with an inversion of configuration at the C-4 position. semanticscholar.orgresearchgate.net

The subsequent cyclization of a dimesylated L-lyxitol derivative with benzylamine (B48309) results in another inversion of configuration at C-4, ultimately affording the desired D-ribo-configured pyrrolidine (B122466) system. semanticscholar.orgresearchgate.net The final deprotection step then yields this compound. semanticscholar.org This method is considered advantageous from an atom economy perspective as it utilizes a pentose (B10789219) as the starting material. semanticscholar.org

Asymmetric Synthetic Approaches to Polyhydroxylated Pyrrolidines

Asymmetric synthesis provides an alternative and often more flexible route to polyhydroxylated pyrrolidines, allowing for the creation of a wider variety of stereoisomers and analogues. These methods often involve the stereocontrolled construction of the pyrrolidine ring from achiral or simpler chiral precursors.

Stereoselective Alkylation and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including polyhydroxylated pyrrolidines. acs.orgnih.gov In one strategy, dienes prepared from an epoxy alcohol via oxazolidinone intermediates undergo RCM using Grubbs's catalyst to form azacyclooctenes. acs.org Subsequent epoxidation and base-catalyzed hydrolysis trigger a transannular attack of the nitrogen on the epoxide, leading to the formation of the pyrrolidine ring. acs.org However, the success of RCM can be sensitive to the substitution pattern of the diene, with some highly oxygenated substrates failing to cyclize. acs.org Another approach involves the enantioselective allylic substitution to create a diallylamine (B93489) derivative, which is then subjected to RCM with a Hoveyda-Grubbs second-generation catalyst to form a dihydropyrrole. acs.orgnih.gov Subsequent hydrogenation affords the desired 2,5-disubstituted pyrrolidine. acs.orgnih.gov

Intramolecular Epoxide Ring Opening Approaches

The intramolecular ring-opening of epoxides by a tethered nucleophile is a well-established strategy for the synthesis of various heterocycles, including polyhydroxylated pyrrolidines. lookchem.comnih.govnih.gov This approach allows for the stereocontrolled introduction of substituents and the formation of the pyrrolidine ring in a single step. lookchem.com

A synthetic plan can involve the conversion of an α,β-epoxyaldehyde into the corresponding imine, incorporating the nitrogen atom. lookchem.com Stereocontrolled addition of an organometallic reagent to this imine creates a new chiral center. Subsequent intramolecular cyclization, where the nitrogen attacks the epoxide, forms the pyrrolidine ring. lookchem.com The regiocontrolled opening of the resulting epoxide can then provide a variety of substitution patterns. lookchem.com This methodology has been successfully applied to the synthesis of the glucosidase inhibitor 1,4-dideoxy-1,4-imino-D-glucitol. lookchem.com

Utilization of Chiral N-Sulfinyl Imines

Chiral N-sulfinyl imines are versatile intermediates in asymmetric synthesis, enabling the stereoselective formation of amine derivatives. wikipedia.orgpuc-rio.br The sulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine double bond. wikipedia.org This methodology has been effectively employed in the synthesis of 2,5-disubstituted pyrrolidines. acs.orgnih.gov

One strategy involves a diastereoselective Mannich reaction, where an enolate adds to a chiral N-sulfinyl imine. acs.orgnih.gov The resulting product is then converted into an aldehyde, which undergoes a Wittig reaction to introduce an alkene. An iodocyclization reaction then forges the pyrrolidine ring in a stereoselective manner. acs.orgnih.gov The chiral sulfinyl group is readily cleaved under acidic conditions to reveal the free amine. wikipedia.orgpuc-rio.br

Chemo-Enzymatic Synthesis of Related Iminosugars

The integration of enzymatic reactions into classical chemical synthesis pathways, known as chemo-enzymatic synthesis, offers a powerful strategy for preparing complex chiral molecules like iminosugars. This approach leverages the high stereoselectivity of enzymes to establish key chiral centers, which are then elaborated through chemical transformations.

A notable chemo-enzymatic strategy has been developed for the synthesis of 2-aminomethyl derivatives of 1,4-dideoxy-1,4-imino-d-arabinitol (B1194975) (DAB), a structural isomer of this compound. researchgate.net This method begins with the enzymatic preparation of DAB and its enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (B28629) (LAB). researchgate.net Following the enzymatic synthesis of the core iminosugar scaffold, the primary hydroxyl group is chemically modified to introduce the aminomethyl functionality. researchgate.net This combination of enzymatic and chemical steps allows for the creation of diverse derivatives. researchgate.net

The chirality of the iminosugar core is a critical determinant of its biological activity, particularly its selectivity as an enzyme inhibitor. mdpi.com For instance, studies on N-alkyl-deoxyiminosugars have demonstrated that the stereochemistry of the iminosugar plays a significant role in its inhibitory potential. mdpi.com Chemo-enzymatic methods are particularly advantageous in this context, as they provide access to enantiomerically pure starting materials that can be used to explore these structure-activity relationships. researchgate.netmdpi.com

One-Pot Cyclization Methods for Iminosugar Scaffolds

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, represent an efficient and atom-economical approach to complex molecule synthesis. Such methods have been successfully applied to the construction of iminosugar scaffolds, including those of this compound and its analogs.

A convenient synthesis of this compound (DRB) from D-ribose has been reported that utilizes a double inversion strategy to construct the D-ribo-configured pyrrolidine ring. researchgate.net A key intermediate, L-lyxonolactone, is prepared from a D-ribonolactone derivative. researchgate.net The cyclization of a dimesylated L-lyxitol derivative with benzylamine proceeds with another inversion of configuration at the C-4 position to yield the desired D-ribo-configured pyrrolidine system. researchgate.net

An efficient one-pot cyclization method has been described for the synthesis of 1,4-dideoxy-1,4-imino-D-arabinitol and 1,4-dideoxy-1,4-imino-L-xylitol. rsc.org In this process, multi-protected starting materials are treated with 20% iodine in methanol. rsc.org This single reagent effectively catalyzes the deprotection of O-isopropylidene, O-(tert-butyldimethylsilyl), N-(9-phenylfluoren-9-yl), and N-benzyloxycarbonyl groups, which then triggers an intramolecular cyclization to form the final iminosugar products directly. rsc.org

Another strategy involves the construction of the key pyrrolidine ring through a thermodynamically driven concomitant intramolecular nucleophilic addition. nih.gov This reaction occurs when an amino group attacks an aldehyde generated by the oxidative cleavage of an amino-vicinal diol intermediate. nih.gov This approach has been utilized in the synthesis of 1,4-dideoxy-1,4-imino-L-xylitol. nih.gov

| Starting Material | Key Step/Reaction | Product | Ref. |

| Dimesylated L-lyxitol derivative | Cyclization with benzylamine | D-ribo-configured pyrrolidine | researchgate.net |

| Multi-protected amino alcohol | Iodine-catalyzed deprotection and cyclization | 1,4-dideoxy-1,4-imino-D-arabinitol | rsc.org |

| Amino-vicinal diol | Oxidative cleavage and intramolecular nucleophilic addition | 1,4-dideoxy-1,4-imino-L-xylitol | nih.gov |

Synthesis of C-Azanucleosides Derived from Iminoribitol

C-Azanucleosides are a class of nucleoside analogs where the nitrogen of the iminosugar ring is directly linked to a heterocyclic base, or the iminosugar itself is part of a larger heterocyclic system. The synthesis of these compounds derived from iminoribitol is of interest for developing novel therapeutic agents.

Research in this area includes the synthesis of fluorinated derivatives of 1,4-imino-D-ribitol, which serve as precursors for novel antiviral nucleosides. researchgate.net In one reported synthesis, a this compound derivative was synthesized in seven steps from methyl 5-O-benzyl-2,3-anhydro-D-lyxofuranoside. researchgate.net These fluorinated iminosugar scaffolds are then used for the construction of pyrimidine (B1678525) nucleoside analogs. researchgate.net

While not directly C-azanucleosides of iminoribitol, the synthesis of 1,4-azaphosphinine nucleosides provides insight into the strategies for creating nucleoside analogs with modified sugar and base moieties. beilstein-journals.org This work highlights the chemical modifications employed to enhance the stability and biological activity of nucleoside-based compounds. beilstein-journals.org

| Iminoribitol Derivative | Synthetic Goal | Resulting Compound Class | Ref. |

| Fluorinated 1,4-imino-D-ribitol | Preparation of novel antiviral nucleosides | Pyrimidine nucleosides | researchgate.net |

| This compound derivative | Synthesis from anhydro-lyxofuranoside | Intermediate for nucleoside synthesis | researchgate.net |

Enzymatic Inhibition by 1,4 Dideoxy 1,4 Imino D Ribitol: Mechanism and Selectivity

Glycosidase Inhibition

The nitrogen-containing ring of DIR allows it to mimic the structure of pentose (B10789219), leading to its well-established role as a glycosidase inhibitor. nih.gov

Broad-Spectrum Glycosidase Inhibition Profiles

DIR and its derivatives have demonstrated inhibitory activity against a variety of glycosidases. nih.govnih.gov For instance, 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB), a related iminosugar, is a known potent inhibitor of glycogen (B147801) phosphorylase, a key enzyme in glycogen metabolism. rsc.orgcaymanchem.com Derivatives of 1,5-dideoxy-1,5-imino-ribitol have shown potent inhibition of bovine β-galactosidases and almond β-glucosidase. nih.gov The inhibitory potential of these compounds can be influenced by subtle structural changes, leading to diverse inhibition profiles against different enzymes. rsc.org

Mechanism of Action as Glycoside Substrate Mimics

Iminosugars like DIR generally function as reversible and competitive inhibitors of glycosidases. mdpi.com Their structural resemblance to the terminal sugar moiety of natural substrates allows them to bind to the active sites of these enzymes. rsc.orgmdpi.com This binding event is often dependent on the protonation state of the iminosugar's nitrogen, which can be influenced by the pH of the enzymatic environment and the specific amino acid residues in the active site. rsc.orgnih.gov For example, the pyrrolidine (B122466) ring of imino-D-lyxitols, a class of compounds related to DIR, prefers a neutral form in the active site of Drosophila melanogaster α-mannosidase (dGMII) but a protonated form in Canavalia ensiformis α-mannosidase (JBMan). rsc.orgnih.gov

Inhibition of Specific Glycosidase Families (e.g., α-Glucosidases, β-D-Galactosidases, GH38 α-Mannosidases)

DIR and its analogs have shown significant inhibitory activity against specific families of glycosidases.

α-Glucosidases: The α-glucosidase inhibitor 1,4-dideoxy-1,4-imino-D-arabinitol has been isolated from marine sponges. nih.gov Derivatives of 1,4-dideoxy-1,4-imino-l-arabinitol (B28629) (LAB) have been designed as selective inhibitors of lysosomal acid α-glucosidase (GAA). mdpi.com Specifically, α-1-C-butyl-LAB is a potent inhibitor of intestinal maltase, isomaltase, and sucrase. capes.gov.br

β-D-Galactosidases: While information on DIR's direct inhibition of β-D-galactosidases is limited in the provided context, related iminosugars have shown activity. For instance, derivatives of 1,5-dideoxy-1,5-imino-ribitol are potent inhibitors of bovine β-galactosidases. nih.gov The synthesis of new trihydroxypiperidine iminosugars has been explored to identify inhibitors of β-galactosidase for conditions like GM1 gangliosidosis. nih.gov

GH38 α-Mannosidases: Developing selective inhibitors for Golgi α-mannosidase II (GMII), a member of the GH38 family, is a key area of research due to its role in N-glycan biosynthesis. rsc.orgnih.govnih.gov Derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) and 1,4-imino-D-lyxitols have been synthesized and evaluated for their inhibitory activity against GH38 α-mannosidases from various species. beilstein-journals.orgrsc.orgnih.gov 6-Deoxy-DIM was identified as a potent inhibitor of AMAN-2, a human GMII homolog from Caenorhabditis elegans. beilstein-journals.orgnih.gov The selectivity of these inhibitors towards Golgi versus lysosomal α-mannosidases is a critical aspect of their development. rsc.orgnih.gov

Inhibition of GH38 α-Mannosidases by Iminosugar Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-9-amidinononyl and N-2-(1-naphthyl)ethyl derivatives of imino-D-lyxitol | GMIIb (Drosophila melanogaster) | 40 nM | rsc.org |

| N-9-amidinononyl and N-2-(1-naphthyl)ethyl derivatives of imino-D-lyxitol | AMAN-2 (Caenorhabditis elegans) | 150 nM | rsc.org |

| 6-Deoxy-DIM | AMAN-2 (Caenorhabditis elegans) | 0.19 μM | beilstein-journals.orgnih.gov |

DNA Polymerase Inhibition

Beyond its effects on glycosidases, DIR exhibits a remarkable and selective inhibitory action against eukaryotic DNA polymerases. nih.gov

Selective Inhibition of Eukaryotic DNA Polymerases (Alpha, Beta, Gamma)

DIR has been shown to strongly inhibit the activities of eukaryotic DNA polymerases α, β, and γ with IC50 values in the range of 21-35 μM. nih.gov In contrast, it has almost no effect on prokaryotic DNA polymerases or other DNA metabolic enzymes like HIV-1 reverse transcriptase and T7 RNA polymerase. nih.gov This selectivity highlights its potential as a specific tool for studying eukaryotic DNA replication and repair. nih.govmdpi.com

Kinetic Characterization of Inhibition: Competitive with dNTP Substrate

Kinetic studies have revealed that the inhibition of both DNA polymerases α and β by DIR is competitive with respect to the dNTP substrate. nih.gov This indicates that DIR directly competes with the natural deoxyribonucleotide triphosphates for binding to the active site of the polymerase. nih.govnih.gov Interestingly, for DNA polymerase α, the inhibition was noncompetitive with the template-primer, while for DNA polymerase β, it was found to be competitive. nih.gov The affinity of DIR for the template-primer binding site was suggested to be higher than for the dNTP substrate-binding site. nih.gov

Inhibitory Action of 1,4-Dideoxy-1,4-imino-D-ribitol on DNA Polymerases

| Enzyme | IC50 (μM) | Inhibition Type vs. dNTP | Inhibition Type vs. Template-Primer | Reference |

|---|---|---|---|---|

| DNA Polymerase α | 21-35 | Competitive | Noncompetitive | nih.gov |

| DNA Polymerase β | 21-35 | Competitive | Competitive | nih.gov |

Differential Interaction with Template-Primer Binding Sites for DNA Polymerase Alpha and Beta

This compound (DIR) exhibits a notable difference in its inhibitory activity towards mammalian DNA polymerase α and β. This selectivity is attributed to its interaction with the template-primer binding sites of these enzymes. Research has shown that while DIR inhibits both enzymes, its effect is more pronounced on DNA polymerase β. This differential inhibition suggests a structural or conformational difference in the template-primer binding domains of the two polymerases. The iminosugar likely interferes with the proper positioning of the DNA substrate, thereby stalling the replication process. The precise nature of this differential interaction remains an area of active investigation, with studies pointing towards subtle variations in the active site architecture.

Nucleoside Hydrolase Inhibition

Inhibition of Protozoan Nucleoside N-Ribohydrolases as Antiparasitic Targets

The N-ribohydrolases of protozoan parasites are crucial for their purine (B94841) salvage pathways, making them attractive targets for antiparasitic drug development. This compound has been identified as a potent inhibitor of these enzymes. By blocking the hydrolysis of nucleosides, DIR effectively starves the parasites of essential purine bases required for DNA and RNA synthesis, leading to their demise. This mechanism forms the basis of its potential as a broad-spectrum antiparasitic agent against various protozoan pathogens.

Role as Transition State Analogues (Ribooxocarbenium Ion Mimics) in Nucleoside Hydrolase Catalysis

The inhibitory power of this compound against nucleoside hydrolases stems from its ability to act as a transition state analogue. The catalytic mechanism of these enzymes involves the formation of a highly unstable, positively charged ribooxocarbenium ion intermediate. The protonated nitrogen atom within the iminosugar ring of DIR mimics this electronic and geometric structure of the transition state with remarkable fidelity. This mimicry allows DIR to bind to the active site of the enzyme with extremely high affinity, orders of magnitude tighter than the natural substrate, effectively blocking the catalytic cycle.

Development of Isozyme-Specific Inhibition Strategies for Purine-Specific and Nonspecific Hydrolases

Nucleoside hydrolases can be broadly categorized into purine-specific and nonspecific isozymes. The development of inhibitors that can selectively target one type over the other is a significant goal in medicinal chemistry. This compound and its derivatives have been instrumental in designing such isozyme-specific inhibition strategies. By modifying the structure of the iminosugar, researchers can fine-tune its binding affinity for different isozymes. For instance, substitutions on the imino-nitrogen or the carbon backbone can introduce steric or electronic changes that favor binding to the active site of a purine-specific hydrolase while disfavoring interaction with a nonspecific one, or vice versa. This approach has led to the discovery of highly selective inhibitors with potential therapeutic applications.

Purine Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is another key enzyme in the purine salvage pathway. It catalyzes the phosphorolytic cleavage of the glycosidic bond of purine nucleosides. This compound has demonstrated inhibitory activity against PNP. Similar to its mechanism with nucleoside hydrolases, DIR is believed to act as a transition state analogue, mimicking the ribooxocarbenium-like transition state of the PNP-catalyzed reaction. Inhibition of PNP can lead to an accumulation of its substrates, such as deoxyguanosine, which can be selectively toxic to certain cell types, particularly T-cells. This property makes PNP inhibitors, including DIR, valuable candidates for the treatment of T-cell mediated autoimmune diseases and T-cell leukemias.

Design and Potency of this compound Derivatives (e.g., Immucillin-H/Forodesine) as Potent PNP Inhibitors

The rational design of inhibitors for purine nucleoside phosphorylase (PNP) was spurred by the observation that genetic PNP deficiency leads to a profound T-cell lymphopenia, identifying PNP as a therapeutic target for T-cell malignancies. This led to the development of Immucillin-H, also known as Forodesine (BCX-1777), a derivative of this compound.

Forodesine was designed as a transition-state analogue inhibitor of PNP. The design strategy focused on creating a stable molecule that mimics the electronic and geometric features of the fleeting transition state of the PNP-catalyzed reaction. The immucillin class of compounds features a pyrrolidine ring (the iminoribitol part) connected to a deazapurine base, which together imitate the ribooxocarbenium ion intermediate formed during the phosphorolysis of purine nucleosides.

This rational design has resulted in an exceptionally potent inhibitor. Forodesine exhibits picomolar affinity for the PNP enzyme, making it one of the most potent PNP inhibitors discovered to date. Its inhibitory activity is effective across various species.

Table 1: Inhibitory Potency of Forodesine (BCX-1777) against PNP from Various Species

Species IC50 (nM) Reference Human 0.48 - 1.57 [3, 4] Mouse 0.48 - 1.57 [3, 4] Rat 0.48 - 1.57 [3, 4] Monkey 0.48 - 1.57 [3, 4] Dog 0.48 - 1.57 [3, 4]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

The high potency of Forodesine underscores the success of the transition-state analogue design strategy. In the presence of 2'-deoxyguanosine (B1662781) (dGuo), Forodesine effectively inhibits human lymphocyte proliferation at sub-micromolar concentrations, demonstrating its potential as a targeted therapeutic agent. portlandpress.com

Molecular Mechanism of PNP Inhibition as Transition State Analogues

The inhibitory power of this compound derivatives like Forodesine lies in their ability to act as transition state analogues. Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. A transition state analogue is a compound that structurally resembles this transition state and binds to the enzyme's active site with much higher affinity than the actual substrate or product.

In the reaction catalyzed by PNP, a purine nucleoside (like inosine (B1671953) or deoxyguanosine) is cleaved into the corresponding purine base and a ribose-1-phosphate. This reaction proceeds through a high-energy intermediate known as a ribooxocarbenium ion, which has a transient positive charge on the ribose sugar.

The core structure of this compound, with its nitrogen atom in the furanose ring, is designed to mimic this ribooxocarbenium ion. The protonated nitrogen of the iminoribitol ring provides a stable positive charge that imitates the transient positive charge of the transition state. This mimicry allows the inhibitor to bind with extremely high affinity to the active site of PNP, effectively locking the enzyme in an inactive conformation. Forodesine, by combining the iminoribitol group with a nucleobase mimic (9-deazahypoxanthine), creates a powerful and specific inhibitor that fits snugly into the PNP active site, taking advantage of the binding interactions that would normally stabilize the true transition state. researchgate.netrsc.org

Mechanistic Basis of Inhibition Leading to Ribonucleotide Reductase Impairment

The inhibition of purine nucleoside phosphorylase (PNP) by compounds like Forodesine has a significant downstream effect on cellular metabolism, ultimately leading to the impairment of ribonucleotide reductase (RNR). This multi-step mechanism is the basis for the compound's therapeutic effect in certain cancers.

PNP Inhibition and Deoxyguanosine Accumulation: The primary role of PNP is the breakdown of purine nucleosides, including 2'-deoxyguanosine (dGuo). portlandpress.com When Forodesine potently inhibits PNP, this breakdown pathway is blocked. As a result, dGuo accumulates in the plasma and within cells. rsc.org

Conversion to dGTP: The excess intracellular dGuo is then phosphorylated by cellular kinases, primarily deoxyguanosine kinase, leading to a significant increase in the levels of deoxyguanosine triphosphate (dGTP). portlandpress.comrsc.org

Impaired DNA Synthesis and Apoptosis: The inhibition of RNR leads to a depletion of the other deoxyribonucleotide pools necessary for DNA replication. This imbalance in deoxyribonucleotides stalls DNA synthesis, which is particularly detrimental to rapidly dividing cells like T-lymphocytes. The inability to replicate DNA triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis). portlandpress.comrsc.org This selective toxicity towards T-cells is the desired therapeutic outcome in the treatment of T-cell malignancies. rsc.org

Glycogen Metabolism Enzyme Modulation

While derivatives of this compound are potent inhibitors of PNP, the structurally related iminosugar, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), has been shown to modulate enzymes involved in glycogen metabolism.

Inhibition of Glycogen Phosphorylase by Related Iminosugars (e.g., 1,4-Dideoxy-1,4-imino-D-arabinitol)

1,4-dideoxy-1,4-imino-D-arabinitol (DAB), an analogue of this compound, is a known potent inhibitor of glycogen phosphorylase (GP), the key enzyme responsible for glycogenolysis (the breakdown of glycogen into glucose-1-phosphate). rsc.orgcaymanchem.com DAB acts as a glucose analogue and binds to the active site of GP, preventing the breakdown of glycogen. nih.gov

Studies have demonstrated its inhibitory effects in various preparations:

In homogenates of cerebral cortex and cerebellum, DAB exhibited IC50 values of 463 nM and 383 nM, respectively. caymanchem.com

It inhibits glycogenolysis in isolated liver cells with an IC50 of 1.0 µM. portlandpress.comcaymanchem.com

In studies on rat muscle glycogen phosphorylase, DAB showed an IC50 value of 0.93 µM. nih.gov

The inhibitory mechanism of DAB is believed to involve its function as an oxocarbenium ion transition-state analogue, binding tightly to the catalytic site of glycogen phosphorylase. nih.gov

Effects on E. coli Glycogen Synthase Activity

In a comparative study, the effect of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives was tested on E. coli glycogen synthase (EcGS), a key enzyme in glycogen synthesis. rsc.orgnih.gov While DAB itself was an inhibitor of EcGS, some of its derivatives showed even greater potency. nih.gov

The study found that the inhibitory potential of these iminosugars against EcGS was synergistically enhanced by the presence of ADP. This suggests that these compounds likely bind to the active site sub-site that is normally occupied by the glucosyl residue being transferred from the sugar nucleotide donor (ADP-glucose in the case of E. coli). rsc.orgnih.gov

Table 2: Inhibition of Glycogen Metabolism Enzymes by 1,4-dideoxy-1,4-imino-D-arabinitol (DAB)

Enzyme Source IC50 (µM) Reference Glycogen Phosphorylase Rat Muscle 0.93 rsc.org Glycogen Phosphorylase Cerebral Cortex Homogenate 0.463 rsc.org Glycogen Phosphorylase Cerebellum Homogenate 0.383 rsc.org Glycogenolysis Isolated Liver Cells 1.0 [4, 5] Glycogen Synthase (EcGS) E. coli 1400 rsc.org Sucrose (B13894) Synthase (SuSy4) Solanum tuberosum 1100 rsc.org

Modulation of Sucrose Synthase Activity in Comparative Studies

The same comprehensive study that examined glycogen phosphorylase and E. coli glycogen synthase also included isoform 4 of sucrose synthase (SuSy4) from Solanum tuberosum (potato) for comparative purposes. rsc.orgnih.gov Sucrose synthase catalyzes the reversible conversion of sucrose and a nucleoside diphosphate (B83284) (like UDP) to the corresponding nucleoside diphosphate-glucose (e.g., UDP-glucose) and fructose.

The results showed that 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives also inhibit sucrose synthase. Similar to their effect on E. coli glycogen synthase, the inhibitory potency of these compounds against SuSy4 was synergistically increased by the presence of UDP. This finding supports the model that these iminosugars act as mimics of the glucosyl residue, interfering with its transfer from the donor substrate. Despite having highly conserved catalytic site architectures, the three enzymes (glycogen phosphorylase, glycogen synthase, and sucrose synthase) showed varied sensitivity to the different DAB derivatives, highlighting that subtle changes in active site residues are sufficient to discriminate among the structures of the inhibitors. rsc.orgnih.gov

Structure Activity Relationship Sar Studies of 1,4 Dideoxy 1,4 Imino D Ribitol and Its Analogues

Impact of N-Substitution and Alkylation on Enzyme Inhibitory Profiles

The nitrogen atom within the pyrrolidine (B122466) ring of 1,4-dideoxy-1,4-imino-D-ribitol and its analogues is a key site for chemical modification. N-substitution and N-alkylation have been shown to profoundly impact the enzyme inhibitory profiles of these iminosugars.

The introduction of various substituents on the nitrogen atom can alter the compound's affinity and selectivity for different enzymes. For instance, a study on N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM), the pyrrolidine core of swainsonine, revealed that while N-substitution generally decreased α-mannosidase inhibitory activity, some derivatives exhibited significant inhibition of other glycosidases. nih.gov This highlights the potential to tune the selectivity of these inhibitors by modifying the N-substituent. The study involved the synthesis of N-alkylated, N-alkenylated, N-hydroxyalkylated, and N-aralkylated DIMs with varying carbon chain lengths. nih.gov

Similarly, research on N-alkylated 1-deoxynojirimycin (B1663644) (DNJ) derivatives has demonstrated that these modifications can lead to potent and selective inhibitors of other enzymes, such as butyrylcholinesterase (BuChE), a target in Alzheimer's disease research. nih.gov The length and nature of the N-alkyl chain, along with other structural motifs, were found to be critical for inhibitory activity and selectivity. nih.gov Docking studies of these N-alkylated DNJ derivatives revealed key interactions with the catalytic and peripheral anionic sites of the enzyme. nih.gov

A versatile and concise synthesis method for N-alkylated 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) and 1,4-dideoxy-1,4-imino-L-xylitol derivatives has been developed, facilitating the introduction of various substituents on the nitrogen atom. nih.gov This approach utilizes pseudohemiketal lactams as key intermediates, enabling the exploration of a wider range of N-substitutions for SAR studies. nih.gov

The inhibitory properties of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives have been studied against glycogen (B147801) metabolizing enzymes. rsc.orgnih.gov These studies underscore that even subtle changes in the inhibitor's structure can lead to vastly different inhibitory potentials against enzymes with highly conserved active sites. rsc.orgnih.gov

The protonation state of the nitrogen atom in the iminosugar ring is also a critical factor in enzyme binding. Studies on N-alkylated 1-deoxynojirimycin analogues containing a fluorescent reporter group have shown that the amino group in the inhibitor is unprotonated when bound to β-glucosidase. rsc.org This finding has significant implications for understanding the binding mechanism and for the design of inhibitors with optimal pKa values for specific enzyme targets.

Table 1: Impact of N-Substitution on Glycosidase Inhibition This table is interactive. You can sort and filter the data.

| Compound Class | N-Substituent | Target Enzyme | Effect on Inhibition | Reference |

|---|---|---|---|---|

| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) derivatives | Alkyl, Alkenyl, Hydroxyalkyl, Aralkyl | α-Mannosidase | Decreased activity | nih.gov |

| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) derivatives | Various | Other Glycosidases | Significant inhibition by some derivatives | nih.gov |

| 1-Deoxynojirimycin (DNJ) derivatives | Alkylated with 2-phenylethanol (B73330) fragment | Butyrylcholinesterase (BuChE) | Strong, selective inhibition | nih.gov |

| 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives | Various | Glycogen Phosphorylase, Glycogen Synthase | Diverse inhibitory potential | rsc.orgnih.gov |

| N-alkylated 1-deoxynojirimycin analogues | Fluorescent 10-chloro-9-anthracene group | β-Glucosidase | Unprotonated when bound | rsc.org |

Stereochemical Influence on Binding Affinity and Enzyme Selectivity

The high activity and specificity of iminosugars are attributed to the ability of the nitrogen-containing ring to mimic the shape and charge of the transition state of pyranoside or furanoside substrates during enzymatic hydrolysis. nih.gov Even minor changes in stereochemistry, such as the inversion of a single chiral center, can significantly reduce binding affinity, suggesting an incorrect orientation of key hydroxyl groups within the enzyme's active site. nih.gov

A study comparing enantiomeric 2-acetamido-1,4-dideoxy-1,4-iminoribitols (D- and L-isomers) as potential hexosaminidase inhibitors found that neither the N-benzyl-D-ribitol nor the N-benzyl-L-ribitol derivative showed any inhibition of α- or β-hexosaminidases. academie-sciences.fr This underscores the stringent stereochemical requirements for effective enzyme inhibition.

Furthermore, research on 1,4-dideoxy-1,4-imino-D- and L-lyxitol-based inhibitors has revealed that they may bind to Golgi α-mannosidase II in different protonation forms. nih.govrsc.org The pyrrolidine ring of the imino-D-lyxitols tends to be in a neutral form at the active site of dGMII, while it is protonated in the active site of the lysosomal enzyme JBMan. nih.govrsc.org In contrast, imino-L-lyxitols appear to prefer the protonated form in both enzymes. nih.govrsc.org This differential binding mechanism, dependent on the inhibitor's stereochemistry, could be exploited for the design of selective inhibitors. rsc.org

The synthesis of stereochemically diverse iminosugars is crucial for exploring these SARs. A stereocontrolled total synthesis of 1,4-dideoxy-1,4-imino-D-iditol has been reported, with the key step being a double diastereoselective asymmetric dihydroxylation. nih.gov This method also allows for the stereodivergent synthesis of 1,4-dideoxy-1,4-imino-D-galactitol, providing access to a wider range of stereoisomers for biological evaluation. nih.gov

Table 2: Stereochemical Effects on Enzyme Interaction This table is interactive. You can sort and filter the data.

| Iminosugar Analogue | Enzyme | Key Finding | Reference |

|---|---|---|---|

| Iminosugar analogues | α-Glucosidase | Inversion of configuration at C-2 and C-5 is detrimental to activity. | nih.gov |

| N-benzyl-D/L-2-acetamido-1,4-dideoxy-1,4-iminoribitol | Hexosaminidases (α and β) | No inhibition observed for either enantiomer. | academie-sciences.fr |

| 1,4-dideoxy-1,4-imino-D-lyxitol | Golgi α-mannosidase II (dGMII) | Binds in a neutral protonation state. | nih.govrsc.org |

| 1,4-dideoxy-1,4-imino-D-lyxitol | Lysosomal α-mannosidase (JBMan) | Binds in a protonated state. | nih.govrsc.org |

| 1,4-dideoxy-1,4-imino-L-lyxitol | dGMII and JBMan | Binds in a protonated state in both enzymes. | nih.govrsc.org |

Elucidation of Key Structural Features for Enzyme-Targeting Specificity

The specificity of an iminosugar inhibitor for a particular enzyme is determined by a precise combination of structural features that allow it to fit snugly into the enzyme's active site and engage in specific non-covalent interactions. Elucidating these key features is paramount for designing inhibitors with high selectivity, thereby minimizing off-target effects.

One of the most fundamental structural features is the polyhydroxylated nature of the iminosugar ring, which mimics the carbohydrate substrate. The number, position, and stereochemistry of the hydroxyl groups are critical for specific recognition by the target enzyme.

Beyond the core scaffold, the nature of the substituent at the nitrogen atom plays a significant role in specificity. For example, in the case of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) derivatives, subtle changes to the substituents can lead to dramatic differences in their inhibitory potential against various glycogen metabolizing enzymes, despite the high degree of conservation in the active site architecture of these enzymes. rsc.orgnih.gov

Computational modeling and X-ray crystallography have been invaluable tools in identifying these key structural features. For instance, docking studies with N-alkylated 1-deoxynojirimycin derivatives have revealed specific hydrogen bonding and van der Waals interactions with residues in the catalytic and peripheral anionic sites of cholinesterases, explaining their observed inhibitory activity. nih.gov

A study on this compound (DRB) itself found that it strongly inhibited eukaryotic DNA polymerases, while having little effect on prokaryotic DNA polymerases or other DNA metabolic enzymes. nih.gov Kinetic studies indicated that DRB competes with the dNTP substrate. Computational analysis of DRB and seven other pyrrolidine alkaloids revealed a distinct distribution of electrostatic charges on the surface of DRB, which may be a key feature for its specific inhibition of eukaryotic DNA polymerases. nih.gov

Design Principles for Novel 1-Substituted Iminoribitol Heterocycles

The design of novel 1-substituted iminoribitol heterocycles is guided by several key principles aimed at optimizing their inhibitory potency, selectivity, and pharmacokinetic properties. These principles are derived from extensive SAR studies and an understanding of the target enzyme's active site topology and mechanism.

A primary design principle is to introduce substituents at the 1-position (the nitrogen atom) that can form additional favorable interactions with the enzyme's active site or with regions adjacent to it. This can involve incorporating groups that can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

For instance, the synthesis of novel N-substituted imino-D-lyxitols was based on previously identified potent and selective N-substituted imino-L-lyxitols. nih.gov This strategy of leveraging known active scaffolds and modifying them is a common and effective approach in drug design.

Another important principle is the use of "green" and efficient synthetic methodologies to access a diverse range of analogues for biological screening. nih.gov A green synthetic route for 1,5-dideoxy-1,5-imino-ribitol and its arabinitol epimers has been developed using heterogeneous catalysts, which are easily recoverable and reusable. nih.govresearchgate.net This approach not only is environmentally friendly but also facilitates the rapid generation of new derivatives.

The Paal-Knorr synthesis provides a general method for preparing substituted five-membered heterocycles like pyrroles from 1,4-dicarbonyl compounds. msu.edu This and other synthetic strategies can be adapted to create novel iminoribitol heterocycles with various substitution patterns.

Furthermore, understanding the influence of functional substituents on the reactivity of the heterocyclic ring is crucial for planning synthetic routes. msu.edu The directing effects of electron-donating and electron-withdrawing groups on electrophilic substitution reactions are well-established for aromatic heterocycles and can be applied to the design of new iminoribitol derivatives. msu.edu

The development of versatile synthetic approaches, such as the one for N-alkylated 1,4-dideoxy-1,4-imino-D-arabinitols and L-xylitols, is also a key enabler for the design of novel inhibitors. nih.gov By providing access to a wide array of N-substituted compounds, these methods allow for a more thorough exploration of the SAR.

Exploration of Multivalent Approaches in Iminosugar Inhibitor Design

The design of multivalent iminosugar inhibitors involves attaching multiple iminosugar units (the "inhitopes") to a central scaffold. The nature of the scaffold, the length and flexibility of the linkers connecting the inhitopes to the scaffold, and the valency (the number of inhitopes) are all critical parameters that can be tuned to optimize the inhibitory activity. mdpi.com

Several studies have demonstrated the dramatic enhancement in inhibitory potency achieved with multivalent iminosugars. mdpi.comresearchgate.net For example, iminosugar clusters have been identified as potent inhibitors of Jack bean α-mannosidase. researchgate.net The multivalent effect is thought to arise from several potential mechanisms, including statistical rebinding, chelate effects (where the multivalent inhibitor binds to multiple sites on the same enzyme or enzyme complex), and enzyme aggregation. mdpi.comresearchgate.net

The inhibitory properties of multivalent iminosugars are highly dependent on the target enzyme. researchgate.net This suggests that multivalency can be used to modulate not only the affinity but also the selectivity of glycosidase inhibition. researchgate.net

The synthesis of these complex multivalent architectures often involves "click chemistry" reactions, which are highly efficient and allow for the modular assembly of the inhibitor from the iminosugar inhitopes and the scaffold. researchgate.net Different scaffolds, ranging from simple oligoethylene glycols to more complex structures like cyclopeptoids and gold nanoparticles, have been employed to create multivalent iminosugar inhibitors with varying valencies and spatial arrangements of the inhitopes. researchgate.netnih.gov

The binding modes of these multivalent inhibitors can also be complex and dependent on the specific inhibitor and enzyme. nih.gov For example, a tetravalent pyrrolidine iminosugar inhibitor was proposed to induce an S-shaped aggregation of Jack bean α-mannosidase homodimers. nih.gov

Computational and Structural Biology Insights into 1,4 Dideoxy 1,4 Imino D Ribitol Interactions

Molecular Docking and Simulation Studies of Enzyme-Inhibitor Complexes

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding modes of inhibitors within the active sites of enzymes. For iminosugars like DRB and its analogs, these studies have been instrumental in elucidating the structural basis of their inhibitory activity.

Researchers have employed molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) geometry optimization to investigate the binding of iminosugar inhibitors to enzymes such as Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase (LMan). nih.gov For these studies, the X-ray crystal structures of the target enzymes, such as Drosophila melanogaster Golgi α-mannosidase II (dGMII) and plant lysosomal α-mannosidase from Canavalia ensiformis (jack bean, JBMan), serve as the structural templates. nih.gov The superposition of docked inhibitors with the positions of known inhibitors from X-ray structures helps to validate the computational models. nih.gov

In a study involving derivatives of the related iminosugar 1,4-dideoxy-1,4-imino-L-arabinitol (B28629) (LAB), a molecular docking study of α-1-C-butyl-LAB with maltase-glucoamylase revealed that its binding orientation is distinctly different from that of the drug miglitol. nih.gov Such studies are crucial for understanding the nuanced interactions that govern inhibitor binding and selectivity, providing a rationale for observed biological activity and a roadmap for future drug design.

Analysis of Electrostatic Potentials and Charge Distribution on Molecular Surfaces in Relation to Biological Activity

The biological activity of an inhibitor is profoundly influenced by its molecular surface properties, particularly the distribution of electrostatic charges. Computational analyses allow for the visualization and quantification of these properties, offering insights into the specificity of enzyme-inhibitor recognition.

A significant finding in this area comes from a comparative study of eight naturally occurring pyrrolidine (B122466) alkaloids. nih.gov Among the tested compounds, only DRB demonstrated strong inhibitory activity against eukaryotic DNA polymerases, with IC50 values in the range of 21-35 µM. nih.gov Computational analysis of these alkaloids revealed a notable difference in the distribution of positive and negative electrostatic charges on their molecular surfaces. nih.gov This distinct electrostatic profile on DRB is suggested to be a key determinant of its specific and potent inhibition of DNA polymerases, as it likely governs the precise orientation and favorable interactions within the enzyme's active site, which accommodates the dNTP substrate and the template-primer. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Understanding Binding Mechanisms

To gain a more accurate and detailed understanding of the intricate interactions within an enzyme's active site, researchers employ hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) calculations. This method treats the most critical region of the enzyme-inhibitor complex (e.g., the inhibitor and key active site residues) with high-level quantum mechanics, while the rest of the protein is modeled using more computationally efficient molecular mechanics. utdallas.edu

QM/MM calculations have been effectively used to explore the binding mechanisms of iminosugar inhibitors to α-mannosidases. nih.govrsc.org These calculations help to refine the geometries of the enzyme-inhibitor complexes obtained from molecular docking and provide a more accurate description of the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that are critical for binding. nih.govutdallas.edu By using QM/MM, researchers can elucidate subtle electronic effects and reaction energetics that are inaccessible to purely classical methods, thereby providing a deeper understanding of the binding event. utdallas.edu

Elucidation of Inhibitor Protonation States in Enzyme Active Sites (e.g., α-Mannosidases)

The inhibitory potency of iminosugars, which contain a basic nitrogen atom, is often dependent on their protonation state (neutral or cationic) within the enzyme's active site. This, in turn, is influenced by the pH of the cellular compartment where the enzyme resides and the pKa values of both the inhibitor and the ionizable residues in the active site. nih.govrsc.org

Computational studies on derivatives of 1,4-dideoxy-1,4-imino-D-lyxitol, an analogue of DRB, have provided significant insights into this phenomenon in α-mannosidases. nih.gov These enzymes operate at different optimal pH values: Golgi α-mannosidase II (GMII) functions at a nearly neutral pH of 6, while lysosomal α-mannosidase (LMan) operates in a more acidic environment (pH 4.5-5). nih.gov pKa calculations performed on large enzyme-inhibitor complexes revealed that the pyrrolidine ring of the imino-D-lyxitol inhibitors preferentially adopts a neutral form in the active site of dGMII, whereas it favors the protonated (cationic) form in JBMan (a model for LMan). nih.govrsc.org

Furthermore, these calculations can predict the protonation states of key catalytic residues, such as aspartic acid. For instance, in dGMII, the catalytic acid Asp341 was predicted to exist as a population of both neutral and ionized forms at pH 6, while the corresponding residue in JBMan (Asp268) was found to be predominantly in its ionized form at pH 5. nih.gov This difference in the preferred protonation state of both the inhibitor and the enzyme's catalytic residues is a critical factor governing binding affinity and selective inhibition. nih.govrsc.org

Correlation of Computational Data with Kinetic Inhibition Parameters

A key validation of computational models is their ability to explain and correlate with experimentally determined kinetic data. The insights gained from molecular docking, electrostatic potential analysis, and QM/MM calculations can provide a structural and energetic rationale for the observed inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

In the case of DRB's inhibition of eukaryotic DNA polymerases, kinetic studies demonstrated that the inhibition was competitive with respect to the dNTP substrate. nih.gov The computational analysis showing a unique electrostatic surface on DRB provides a molecular basis for this kinetic observation, suggesting that the inhibitor's charge distribution allows it to bind effectively at the dNTP binding site. nih.gov

Similarly, for a series of N-substituted imino-D-lyxitol derivatives, researchers correlated their potent inhibition of GMII (with Ki values as low as 40 nM) and their selectivity over LMan with computational findings. rsc.org The calculations, which highlighted differences in the preferred protonation state of the inhibitors in the two enzymes, helped to explain the observed selectivity indices. rsc.org Weaker, micromolar inhibitors in the same series showed significantly higher selectivity, and the computational models provided a framework for understanding these structure-activity relationships. rsc.org

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| 1,4-Dideoxy-1,4-imino-D-ribitol (DRB) | Eukaryotic DNA Polymerase α | 21-35 | - | Competitive (vs. dNTP) |

| This compound (DRB) | Eukaryotic DNA Polymerase β | 21-35 | - | Competitive (vs. dNTP) |

| N-9-amidinononyl-imino-D-lyxitol | Drosophila GMIIb | - | 0.040 | - |

| N-2-(1-naphthyl)ethyl-imino-D-lyxitol | C. elegans AMAN-2 | - | 0.150 | - |

| N-2-naphthylmethyl-imino-D-lyxitol | Drosophila GMIIb | 2.4 | - | - |

| N-4-iodobenzyl-imino-D-lyxitol | C. elegans AMAN-2 | 7.6 | - | - |

This table presents kinetic data for DRB and some of its derivatives against various enzymes, illustrating the range of potencies observed. nih.govrsc.org

X-ray Crystallographic Studies of Enzyme-Inhibitor Complexes (indirectly related to DRB, but informs design of its derivatives)

X-ray crystallography provides the highest resolution structural data for enzyme-inhibitor complexes, serving as the gold standard for understanding binding interactions. While a crystal structure of DRB itself complexed with a target enzyme may not be available, crystallographic studies of related iminosugars and their derivatives are invaluable for the field.

These crystal structures provide the essential templates for computational studies like molecular docking and QM/MM simulations. nih.gov For example, the X-ray structure of dGMII in complex with other inhibitors is used to validate the predicted binding poses of DRB analogues, ensuring the accuracy of the computational models. nih.gov The ability to superimpose a docked inhibitor onto a crystallographically determined ligand provides confidence in the predicted orientation and key interactions. nih.gov Therefore, X-ray crystallography of related enzyme-inhibitor complexes indirectly informs the entire computational investigation of DRB and its derivatives, guiding the design and interpretation of these studies.

Biochemical Research Applications of 1,4 Dideoxy 1,4 Imino D Ribitol As a Molecular Probe

Tool for Investigating Glycosidase Activity and Carbohydrate Metabolism Pathways

1,4-Dideoxy-1,4-imino-D-ribitol and its stereoisomers function as potent inhibitors of various glycosidases, enzymes that are central to carbohydrate metabolism. nih.gov This inhibitory action stems from their structural resemblance to the natural sugar moieties of glycosidase substrates. By acting as transition-state analogues, these iminosugars bind with high affinity to the active sites of glycosidases, thereby blocking their catalytic activity. This characteristic allows researchers to probe the roles of specific glycosidases in complex biological systems.

For instance, the related compound 1,4-dideoxy-1,4-imino-D-arabinitol (B1194975) (DAB) exhibits a broad spectrum of inhibition against mammalian glucosidases. researchgate.net Another analogue, 1,4-dideoxy-1,4-imino-D-glucitol, is a potent inhibitor of α-D-glucosidase and a less effective inhibitor of β-D-glucosidase. nih.gov Similarly, 1,4-dideoxy-1,4-imino-D-mannitol (DIM) has been shown to effectively inhibit α-mannosidases. nih.gov The specificity and potency of these inhibitions provide researchers with the means to dissect the intricate pathways of carbohydrate metabolism and the processing of glycoproteins. nih.govyoutube.com

Table 1: Inhibition of Various Glycosidases by this compound Analogues

| Compound | Target Enzyme | Inhibition Potency | Reference |

| 1,4-dideoxy-1,4-imino-D-glucitol | α-D-glucosidase | K_i 7 x 10⁻⁴ M | nih.gov |

| 1,4-dideoxy-1,4-imino-D-glucitol | β-D-glucosidase | K_i 1.25 x 10⁻⁴ M | nih.gov |

| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) | Jack bean α-mannosidase | 50% inhibition at 25-50 ng/ml | nih.gov |

| 1,4-dideoxy-1,4-imino-D-mannitol (DIM) | Lysosomal α-mannosidase | 50% inhibition at 1-2 µg/ml | nih.gov |

Application in Elucidating Enzyme Catalytic and Binding Mechanisms

The interaction between this compound analogues and their target enzymes offers a window into the catalytic and binding mechanisms of these proteins. Kinetic studies have revealed that the inhibition of eukaryotic DNA polymerases α and β by this compound is competitive with respect to the dNTP substrate. nih.gov In the case of DNA polymerase β, the inhibition is also competitive with the template-primer, suggesting that the inhibitor has a higher affinity for the template-primer binding site. nih.gov

Furthermore, computational analyses and experimental studies on related iminosugars, such as 1,4-dideoxy-1,4-imino-D-lyxitols, have shown that the binding mechanism is highly dependent on the inhibitor's structure and the protonation state of the pyrrolidine (B122466) ring nitrogen. rsc.org The pyrrolidine ring of these inhibitors can exist in either a neutral or protonated form within the enzyme's active site, a factor that is influenced by the specific amino acid residues present. rsc.orgnih.gov This differential binding preference can be exploited to design more selective and potent inhibitors for specific glycosidase family members, such as distinguishing between Golgi and lysosomal α-mannosidases. rsc.orgnih.gov

Use in Studying Glycogenolysis Modulation in Isolated Cells and Animal Models

The regulation of glycogen (B147801) metabolism is a critical aspect of glucose homeostasis. Iminosugars have proven to be effective tools for studying glycogenolysis, the breakdown of glycogen to glucose. The compound 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) has been identified as a potent inhibitor of glycogen phosphorylase, the key enzyme responsible for glycogenolysis. nih.govnih.gov

In studies using primary cultured rat hepatocytes, DAB was shown to inhibit both basal and glucagon-stimulated glycogenolysis, with an IC₅₀ value of approximately 1.0 µM. nih.gov The primary mechanism of this inhibition is the direct blockage of glycogen phosphorylase activity. nih.gov At higher concentrations, DAB may also affect the debranching enzyme. nih.gov Importantly, DAB did not affect the enzymes responsible for the activation or inactivation of glycogen phosphorylase, namely phosphorylase kinase and protein phosphatase 1. nih.gov The effects of DAB on glycogen metabolism have also been investigated in vivo using animal models such as ob/ob mice, highlighting its utility in studying the modulation of glycogenolysis in a physiological context. nih.gov

Probing Nucleotide Biosynthesis and Salvage Pathways in Protozoan Parasites

Protozoan parasites, including the causative agent of malaria, Plasmodium falciparum, lack the ability to synthesize purine (B94841) nucleotides de novo and are therefore entirely dependent on salvage pathways to acquire these essential building blocks from their host. nih.govresearchgate.net This metabolic dependency makes the enzymes of the purine salvage pathway attractive targets for the development of anti-parasitic drugs.

While direct studies involving this compound in this specific context are not extensively documented, the principle of using enzyme inhibitors as molecular probes is highly relevant. The enzymes involved in the parasite's purine salvage pathway, such as hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), are critical for the parasite's survival. nih.gov Inhibitors that target these enzymes can be used to disrupt nucleotide biosynthesis and, consequently, the parasite's growth and replication. The investigation of iminosugars and other small molecule inhibitors against these parasite-specific enzymes is an active area of research aimed at understanding the intricacies of their metabolic pathways and identifying novel therapeutic strategies. researchgate.net

Exploring DNA Synthesis and Repair Mechanisms via Selective DNA Polymerase Inhibition

Beyond their effects on glycosidases, certain iminosugars have been found to interact with other key cellular enzymes, including DNA polymerases. This compound has been shown to be a strong inhibitor of eukaryotic DNA polymerases α and β, with IC₅₀ values in the range of 21-35 µM. nih.gov This inhibition is notably selective, as the compound has minimal to no effect on prokaryotic DNA polymerases or other DNA metabolic enzymes like reverse transcriptase and T7 RNA polymerase. nih.gov

This selective inhibition provides a valuable tool for studying the mechanisms of DNA synthesis and repair in eukaryotic cells. mdpi.com Kinetic analysis has demonstrated that the inhibition is competitive with the dNTP substrate for both DNA polymerase α and β. nih.gov For DNA polymerase β, the inhibition is also competitive with the template-primer, indicating a complex interaction with the enzyme's active site. nih.gov The ability to selectively inhibit specific DNA polymerases allows researchers to dissect their individual roles in processes such as DNA replication, DNA repair, and recombination.

Table 2: Inhibitory Activity of this compound on DNA Polymerases

| Enzyme | IC₅₀ (µM) | Type of Inhibition (vs. dNTP) | Type of Inhibition (vs. template-primer) | Reference |

| DNA Polymerase α | 21-35 | Competitive | Noncompetitive | nih.gov |

| DNA Polymerase β | 21-35 | Competitive | Competitive | nih.gov |

Future Directions in 1,4 Dideoxy 1,4 Imino D Ribitol Research

Discovery and Characterization of Novel Enzymatic Targets

While 1,4-Dideoxy-1,4-imino-D-ribitol is a known inhibitor of certain glycosidases, a primary future research avenue lies in the identification and characterization of novel enzymatic targets. nih.govnih.gov To date, its most well-documented inhibitory activities are against eukaryotic DNA polymerases and specific glycosidases. nih.govnih.gov

A study demonstrated that DRB strongly inhibits eukaryotic DNA polymerases α and β with IC50 values in the micromolar range, while showing minimal effect on prokaryotic DNA polymerases or other DNA metabolic enzymes. nih.govnih.gov Kinetic studies revealed competitive inhibition with respect to the dNTP substrate for both polymerases. nih.govnih.gov This specificity suggests a potential for developing DRB derivatives as targeted therapeutic agents.

Future research will likely focus on screening DRB and its analogues against a wider array of enzymes. Glycosyltransferases, enzymes responsible for the synthesis of oligosaccharides and glycoconjugates, represent a particularly promising class of targets. nih.govresearchgate.net Given that iminosugars can mimic the transition state of carbohydrate hydrolysis and transfer, it is plausible that DRB could interfere with the activity of various glycosyltransferases involved in critical biological processes. researchgate.net The selective inhibition of specific glycosyltransferases implicated in cancer or bacterial infections could pave the way for innovative therapeutic strategies. researchgate.net

Furthermore, the exploration of DRB's potential as a broad-spectrum antiviral agent is a compelling area of future investigation. Other iminosugars have demonstrated antiviral activity by inhibiting host enzymes required for viral glycoprotein (B1211001) folding, a mechanism that could be less susceptible to viral mutations. acs.orgyoutube.com Investigating whether DRB can similarly interfere with viral replication by targeting host-cell machinery is a logical next step.

Development of Advanced Stereoselective Synthetic Methodologies for Complex Analogues

The synthesis of this compound and its analogues is crucial for further biological evaluation and the development of potential therapeutic leads. While several synthetic routes have been established, future efforts will concentrate on developing more advanced and efficient stereoselective methodologies for creating complex and functionally diverse analogues. nih.govnih.govnih.gov

Current synthetic approaches often involve multi-step processes. nih.gov For instance, a convenient synthesis of DRB from D-ribose has been described, involving key steps like base-promoted hydrolysis with configurational inversion and subsequent cyclization. nih.gov Other strategies have utilized sugar lactones as starting materials for the synthesis of various polyhydroxylated pyrrolidines, including DRB. beilstein-journals.org

Future synthetic strategies will likely focus on:

Chemoenzymatic Synthesis: Combining the selectivity of enzymatic reactions with the versatility of chemical synthesis offers a powerful approach for creating complex iminosugar analogues with high stereocontrol. researchgate.net Chemoenzymatic cascades, using enzymes like aldolases and reductases in one-pot reactions, can provide efficient routes to densely functionalized pyrrolidines. researchgate.net

Multivalent Iminosugars: The design and synthesis of multivalent pyrrolidine (B122466) iminosugars, where multiple iminosugar units are linked to a central scaffold, have shown to significantly enhance inhibitory potency against certain enzymes. mdpi.com Future work will likely involve the synthesis of DRB-based multivalent structures to explore the effects of valency on target binding and activity. mdpi.com

Functionalized Analogues: The synthesis of DRB analogues with diverse functional groups will be essential for probing structure-activity relationships (SAR) and optimizing biological activity. This includes the introduction of various substituents on the pyrrolidine ring or the exocyclic hydroxymethyl group to modulate properties such as target selectivity, potency, and pharmacokinetic profiles. uitm.edu.my

Deeper Mechanistic Understanding of Selective Enzyme Inhibition through Integrated Experimental and Computational Approaches

A fundamental aspect of future DRB research will be to gain a deeper mechanistic understanding of its selective enzyme inhibition. This will require an integrated approach that combines experimental techniques with sophisticated computational modeling. youtube.comrsc.org

Kinetic studies have provided initial insights into the mode of inhibition of eukaryotic DNA polymerases by DRB, showing competitive inhibition with respect to the dNTP substrate. nih.govnih.gov However, a more detailed picture of the molecular interactions at the active site is needed.

Future research in this area will leverage:

High-Resolution Structural Biology: Obtaining crystal structures of DRB in complex with its target enzymes will provide invaluable atomic-level details of the binding interactions. These structures will reveal the key amino acid residues involved in inhibitor binding and the conformational changes that occur upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: QM/MM methods are powerful computational tools for studying enzyme-catalyzed reactions and inhibitor binding. youtube.comrsc.orgyoutube.com These simulations can be used to model the electronic and structural details of the enzyme-inhibitor complex, calculate binding energies, and elucidate the reaction mechanisms. youtube.comrsc.orgyoutube.com For instance, QM/MM studies on other iminosugar-enzyme complexes have helped to understand the role of protonation states of the inhibitor and active site residues in determining binding affinity and selectivity. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex and the role of conformational changes in the binding process. nih.gov

By combining these experimental and computational approaches, researchers can build a comprehensive model of how DRB and its analogues selectively inhibit their target enzymes, which is crucial for the rational design of more potent and specific inhibitors.

Integration of Omics Data for Systems-Level Analysis of Inhibitor Effects

To fully understand the biological consequences of inhibiting specific enzymes with this compound, future research must move beyond single-target analysis and embrace a systems-level perspective. The integration of various "omics" technologies will be instrumental in achieving this. nih.govunizg.hrresearchgate.netsciencedaily.commq.edu.au

While direct omics studies on DRB are still emerging, research on other iminosugars provides a roadmap for this approach. For example, studies on the iminosugar D-AB1 in the silkworm revealed global transcriptional changes affecting detoxification networks and metabolic homeostasis. researchgate.net

Future research directions in this area include:

Glycomics: Since DRB is a glycomimetic, a primary focus will be on understanding its impact on the glycome—the complete set of glycans in a cell or organism. nih.govunizg.hr Advanced analytical techniques like mass spectrometry and liquid chromatography can be used to profile changes in the glycome upon treatment with DRB, revealing its effects on glycosylation pathways. nih.gov

Proteomics and Transcriptomics: These approaches can identify changes in protein and gene expression levels in response to DRB treatment. This can help to uncover downstream signaling pathways and cellular processes that are affected by the inhibition of its primary targets.

Metabolomics: Analyzing the global metabolic profile of cells or tissues treated with DRB can provide a comprehensive picture of the metabolic perturbations caused by enzyme inhibition.

Computational-Guided Rational Design for Next-Generation Glycomimetics

The development of next-generation glycomimetics based on the this compound scaffold will be significantly accelerated by the use of computational-guided rational design. acs.orgnih.govnih.govnih.gov This approach leverages computational tools to predict the binding affinity and selectivity of new analogues, thereby prioritizing the synthesis of the most promising compounds.

Structure-based drug design, which relies on the three-dimensional structure of the target enzyme, is a powerful strategy for designing potent and selective inhibitors. nih.gov For example, the design of new nortropane-type iminosugars as α-glucosidase inhibitors was guided by molecular docking studies that identified key interactions required for strong binding. nih.gov

Future computational efforts in this area will focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of DRB and correlating these changes with inhibitory activity, researchers can develop robust SAR models. nih.gov These models can then be used to predict the activity of new, unsynthesized analogues.

Virtual Screening: Large libraries of virtual compounds based on the DRB scaffold can be computationally screened against the active sites of target enzymes to identify potential hits with high binding affinity.

De Novo Design: Advanced computational algorithms can be used to design entirely new molecules that are predicted to bind tightly and specifically to the target enzyme's active site, using the DRB structure as a starting point.

The integration of computational design with advanced synthetic methodologies and robust biological evaluation will create a powerful pipeline for the discovery and optimization of novel glycomimetic drugs based on the this compound framework.

常见问题

Basic: What are the natural sources of 1,4-dideoxy-1,4-imino-D-ribitol, and how is it quantified in plant materials?

This compound is primarily found in Morus species (mulberry), particularly in latex and leaves. Its concentration varies significantly across species and cultivars. For example, wild M. australis populations on Ishigaki Island contain 0.48 ± 0.03%, while M. alba cultivars like Shinichinose lack detectable levels . Quantification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), enabling precise detection of sugar-mimic alkaloids in complex plant matrices. Derivatization techniques, such as pre-column labeling with 9-fluorenylmethyl chloroformate, enhance sensitivity for polyhydroxy alkaloids .

Basic: What synthetic routes are used to produce this compound from carbohydrate precursors?

A common route starts with D-ribose, involving sequential functional group transformations. Key steps include:

- Chlorination and hydrolysis : Conversion of D-ribonolactone to L-lyxonolactone via base-promoted hydrolysis with inversion at C4 .

- Cyclization : Treatment with benzylamine and mesylation to form the pyrrolidine ring via double configurational inversion at C4 .

- Deprotection : Catalytic hydrogenation (e.g., Pd(OH)₂/H₂) removes benzyl groups, yielding the final product . Alternative routes use nitrone intermediates or azide-alkyne cycloadditions (CuAAC) for multivalent derivatives .

Basic: How does this compound contribute to antidiabetic research?

The compound inhibits intestinal α-glucosidases and pancreatic α-amylases, reducing postprandial hyperglycemia. It mimics monosaccharides, competitively blocking carbohydrate digestion . Studies in streptozotocin-induced diabetic models show it enhances glucose metabolism by upregulating GLUT-4 and PPAR-γ expression while suppressing TNF-α and aldose reductase . Mulberry extracts containing this alkaloid also improve lipid profiles (e.g., lowering LDL cholesterol) in diabetic rodents .

Advanced: What structural features make this compound a potent transition-state analog for nucleoside hydrolases (NHs)?

The iminoribitol moiety mimics the oxocarbenium-ion transition state during NH-catalyzed ribonucleoside hydrolysis. The partially protonated N4’ atom replicates the partial positive charge on O4’ in the transition state, while a deazapurine base analog mimics the nucleobase . Structural optimization, such as N-arylmethyl substitutions (e.g., compound C/D in ), enhances selectivity for parasitic NHs (e.g., Trypanosoma vivax) over human purine nucleoside phosphorylase (hPNP), minimizing immunosuppression risks .

Advanced: How do conformational studies using the 3-sphere method elucidate the stereochemical properties of derivatives?

The 3-sphere approach analyzes pseudorotation phases of five- and six-membered rings by calculating dihedral angles (θHnHn+1) from vicinal coupling constants (³JHH). For example, in the derivative 9-O-(α-D-galactopyranosyl)-1-butyl-2,3-O-isopropylidene-1,4-dideoxy-1,4-imino-L-ribitol, this method revealed strained conformations in the galactopyranosyl ring (C14), critical for understanding inhibitor-enzyme interactions .

Advanced: What strategies are employed to synthesize multivalent iminosugar clusters for enhanced enzyme inhibition?

Multivalent clusters, such as nonavalent pyrrolidine derivatives, are synthesized via CuAAC "click chemistry":

- Core scaffold preparation : A nonadiyne scaffold is functionalized with azide groups .

- Ligand conjugation : this compound derivatives (e.g., azidohexane intermediates) are coupled to the scaffold using CuSO₄/sodium ascorbate catalysis .

These clusters exhibit amplified inhibitory effects on sulfatases and glycosidases due to multivalent binding .

Advanced: How does this compound inhibit eukaryotic DNA polymerases, and what experimental models validate this?

The compound selectively inhibits DNA polymerases α and β by competing with dNTP binding. In vitro assays using human HeLa cell extracts show IC₅₀ values of 10–20 μM, while no inhibition is observed for prokaryotic polymerases (e.g., E. coli Pol I). Kinetic studies (Lineweaver-Burk plots) confirm non-competitive inhibition, suggesting allosteric modulation .

Advanced: How do X-ray crystallography and molecular modeling guide the design of selective NH inhibitors?

Crystal structures of T. vivax NH in complex with immucillins (e.g., PDB 2MAS) reveal critical interactions:

- The iminoribitol N4’ forms hydrogen bonds with active-site residues (e.g., Asp10, Asn168) .

- Methylenebenzyl extensions in N-arylmethyl derivatives occupy hydrophobic pockets absent in hPNP, achieving >1,000-fold selectivity .

Docking simulations optimize substituent placement to maximize steric complementarity with parasitic NHs .

Advanced: What analytical challenges arise in distinguishing this compound from stereoisomers like 1,4-dideoxy-1,4-imino-D-arabinitol?